molecular formula C9H12N2O4S B12793740 alpha-L-(+)-(2R,5R)-1-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)thymine CAS No. 145986-10-3

alpha-L-(+)-(2R,5R)-1-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)thymine

Cat. No.: B12793740
CAS No.: 145986-10-3
M. Wt: 244.27 g/mol
InChI Key: GCMLYCFXOXELDY-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

alpha-L-(+)-(2R,5R)-1-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)thymine: is a synthetic nucleoside analog This compound is notable for its unique structure, which includes a modified sugar moiety and a thymine base

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-L-(+)-(2R,5R)-1-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)thymine typically involves multiple steps. The process begins with the preparation of the oxathiolane ring, followed by the attachment of the thymine base. Key reagents used in this synthesis include hydroxymethyl compounds and thiol derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis techniques. These methods often utilize automated systems to control reaction parameters, ensuring consistency and high yield. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: alpha-L-(+)-(2R,5R)-1-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)thymine can undergo various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and controlled temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, and inert atmospheres.

    Substitution: Nucleophiles like halides or amines, electrophiles like alkyl halides, and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

alpha-L-(+)-(2R,5R)-1-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)thymine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its interactions with enzymes and nucleic acids, providing insights into biochemical pathways.

    Medicine: It has potential therapeutic applications, particularly in antiviral research, due to its structural similarity to natural nucleosides.

    Industry: The compound is used in the development of pharmaceuticals and as a standard in quality control processes.

Mechanism of Action

The mechanism of action of alpha-L-(+)-(2R,5R)-1-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)thymine involves its incorporation into nucleic acids. Once incorporated, it can interfere with the normal function of enzymes involved in DNA and RNA synthesis. This disruption can inhibit viral replication, making it a potential candidate for antiviral therapies. The molecular targets include viral polymerases and other enzymes critical for nucleic acid metabolism.

Comparison with Similar Compounds

    2’,3’-Dideoxycytidine (ddC): Another nucleoside analog used in antiviral research.

    2’,3’-Didehydro-2’,3’-dideoxythymidine (d4T): A nucleoside analog with similar antiviral properties.

    Lamivudine (3TC): A nucleoside analog used in the treatment of HIV and hepatitis B.

Uniqueness: alpha-L-(+)-(2R,5R)-1-(2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)thymine is unique due to its specific stereochemistry and the presence of the oxathiolane ring. This structure imparts distinct biochemical properties, making it a valuable tool in research and potential therapeutic applications.

Properties

CAS No.

145986-10-3

Molecular Formula

C9H12N2O4S

Molecular Weight

244.27 g/mol

IUPAC Name

1-[(2R,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C9H12N2O4S/c1-5-2-11(9(14)10-8(5)13)6-4-16-7(3-12)15-6/h2,6-7,12H,3-4H2,1H3,(H,10,13,14)/t6-,7-/m1/s1

InChI Key

GCMLYCFXOXELDY-RNFRBKRXSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2CS[C@@H](O2)CO

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CSC(O2)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.